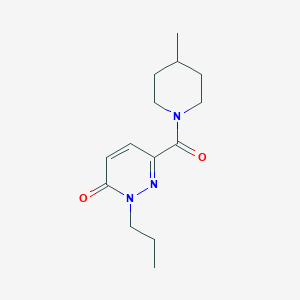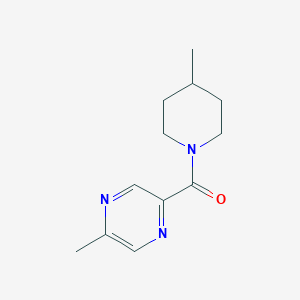
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, also known as MDP-2-P, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act as a dopamine transporter (DAT) inhibitor. This means that it can bind to and block the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. As a result, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can increase the levels of dopamine in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperactivity, and stereotypy in rodents. It has also been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain. These effects suggest that (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to increase the levels of dopamine and other neurotransmitters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can be achieved through a multistep process that involves the reaction of 2,5-dimethylpyrazine with 4-methylpiperidin-1-amine in the presence of a suitable reagent. The resulting product is then subjected to further chemical reactions, including oxidation and reduction, to yield (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been used in scientific research for various purposes, including as a precursor in the synthesis of other chemical compounds, as a reagent in organic synthesis, and as a starting material for the development of new drugs.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-5-15(6-4-9)12(16)11-8-13-10(2)7-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZZDPTACJHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
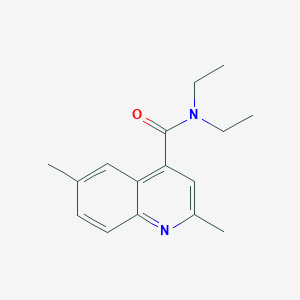
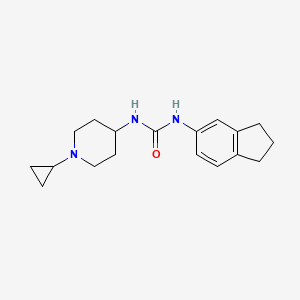

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
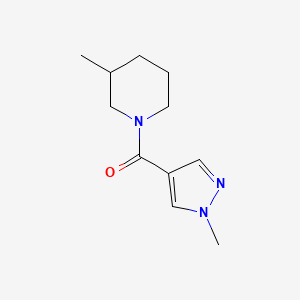
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
